REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4](=O)[CH2:5][S:6][C:7](=[NH:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1>S(=O)(=O)(O)O>[Cl:2][CH2:3][C:4]1[N:15]=[C:7]([C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=2)[S:6][CH:5]=1 |f:0.1|
|
Name
|
4-chlorothiobenzimidic acid-3-chloroacetonyl ester hydrochloride
|
Quantity
|
11.95 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC(CSC(C1=CC=C(C=C1)Cl)=N)=O
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC(CSC(C1=CC=C(C=C1)Cl)=N)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
WASH
|
Details
|
washed free of acid with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(SC1)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |